Mecoprop-potassium Mecoprop-potassium
Brand Name: Vulcanchem
CAS No.: 1929-86-8
VCID: VC21217980
InChI: InChI=1S/C10H11ClO3.K/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h3-5,7H,1-2H3,(H,12,13);/q;+1/p-1
SMILES: CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+]
Molecular Formula: C10H10ClKO3
Molecular Weight: 252.73 g/mol

Mecoprop-potassium

CAS No.: 1929-86-8

Cat. No.: VC21217980

Molecular Formula: C10H10ClKO3

Molecular Weight: 252.73 g/mol

* For research use only. Not for human or veterinary use.

Mecoprop-potassium - 1929-86-8

Specification

CAS No. 1929-86-8
Molecular Formula C10H10ClKO3
Molecular Weight 252.73 g/mol
IUPAC Name potassium;2-(4-chloro-2-methylphenoxy)propanoate
Standard InChI InChI=1S/C10H11ClO3.K/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h3-5,7H,1-2H3,(H,12,13);/q;+1/p-1
Standard InChI Key OFCQYQOZASISIU-UHFFFAOYSA-M
Isomeric SMILES CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+]
SMILES CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+]
Canonical SMILES CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+]

Introduction

Chemical Identity and Structure

Basic Chemical Information

Mecoprop-potassium is an organic compound with the molecular formula C10H10ClKO3 . It has a molecular weight of 252.736 g/mol, making it a relatively small organic molecule with moderate complexity . This compound represents the potassium salt form of the phenoxypropionic acid herbicide mecoprop.

The compound exists in racemic form, meaning it contains equal amounts of its enantiomers, which are non-superimposable mirror images of each other . This is an important characteristic as it relates to the compound's biological activity, with one enantiomer typically showing greater herbicidal efficacy than the other. The racemic nature is indicated by the optical activity designation of (+/-) in chemical databases and regulatory documents .

Structural Characteristics

Structurally, mecoprop-potassium consists of a 4-chloro-2-methylphenoxy group attached to a propionic acid moiety, with the acid functionality present as a potassium salt . The chemical structure can be represented using the SMILES notation: [K+].CC(OC1=CC=C(Cl)C=C1C)C([O-])=O, which provides a linear representation of the molecular structure . The corresponding InChIKey is OFCQYQOZASISIU-UHFFFAOYSA-M, serving as a unique identifier for the compound in chemical databases .

The compound has one stereocenter at the carbon atom of the propanoate group, which enables the existence of two enantiomers . This stereochemistry is significant because the herbicidal activity primarily resides in the R-enantiomer, which is more biologically active than the S-enantiomer. The racemic mixture contains both forms in equal proportions.

Related Compounds

Mecoprop-potassium is closely related to mecoprop-P-potassium (MCPP-p potassium salt), which represents the potassium salt of just the active R-enantiomer . The potassium salt form is one of several salts of mecoprop used commercially, with others including the dimethylamine salt (DMAS). These different salt forms affect properties such as water solubility and handling characteristics while maintaining similar biological activity once dissociated in the environment .

Nomenclature and Identification

Common Names and Trade Names

Mecoprop-potassium is known by several names in scientific literature, regulatory documents, and commercial contexts. Common alternative names include MCPP potassium salt, mecoprop potassium salt, and (+/-)-mecoprop potassium . Commercial trade names under which the product has been marketed include Compitox Extra and Hedonal MCPP . These different designations reflect the compound's use across various agricultural markets and regulatory frameworks.

Systematic Chemical Names

The systematic chemical names for mecoprop-potassium provide precise identification of its chemical structure. These include:

  • Potassium (1)-2-(4-chloro-2-methylphenoxy)propionate

  • Propionic acid, 2-((4-chloro-o-tolyl)oxy)-, potassium salt

  • Potassium;2-(4-chloro-2-methylphenoxy)propanoate

  • Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, potassium salt (9CI)

These systematic names follow established chemical nomenclature rules and provide unambiguous structural information for scientists and regulators.

Registry Numbers and Identifiers

Mecoprop-potassium is associated with several important registry numbers and identifiers that facilitate its tracking in regulatory and scientific databases. These include:

  • UNII (Unique Ingredient Identifier): 883N15854T

  • PubChem CID: 23684575

  • EPA Pesticide Code: 31503

These identifiers are crucial for regulatory purposes, literature searches, and cross-referencing across different chemical databases and regulatory frameworks.

Toxicological Profile

Toxicokinetics and Metabolism

Mecoprop-potassium rapidly dissociates to mecoprop acid and the potassium ion in biological systems . This dissociation is an important toxicokinetic consideration, as the toxicological properties are primarily determined by the mecoprop acid rather than the specific salt form. Studies comparing the dimethylamine salt (DMAS) form with the acid form showed similar pharmacokinetic parameters, suggesting that the potassium salt would behave similarly .

In vivo metabolism studies have demonstrated that once dissociated, the acid form undergoes typical biotransformation processes. This similarity in dissociation behavior allows toxicological data from studies of other salt forms and the acid itself to be used in assessing the potassium salt form's safety profile .

Acute and Short-term Toxicity

Based on regulatory assessments, the acute toxicity profile of mecoprop-p (the active isomer) has been established with reference doses (RfDs) that would apply to the potassium salt after dissociation. The acute reference dose for the general population is 1.75 mg/kg/day, based on a No Observed Adverse Effect Level (NOAEL) of 175 mg/kg/day and an uncertainty factor of 100 .

For women of reproductive age (13-49 years), a more conservative acute RfD of 0.5 mg/kg/day has been established, based on a NOAEL of 50 mg/kg/day from developmental toxicity studies in rats . The critical effect observed at the Lowest Observed Adverse Effect Level (LOAEL) of 100 mg/kg/day was an increased incidence of rudimentary cervical rib, indicating potential developmental concerns at higher doses .

Chronic Toxicity and Long-term Effects

For chronic exposure, a reference dose of 0.04 mg/kg/day has been established, derived from a NOAEL of 4 mg/kg/day in a carcinogenicity study in mice . The critical effects observed at the LOAEL of 46 mg/kg/day included increased incidence of chronic nephropathy and increased absolute/relative kidney weights in females, suggesting that the kidneys are a target organ for chronic toxicity .

The chronic toxicity profile is further characterized by data from subchronic feeding and neurotoxicity studies in rats, which identified a NOAEL of 35 mg/kg/day. The corresponding LOAEL of 189 mg/kg/day was associated with decreased body weight, increased water consumption, decreased hematological parameters, adrenal and liver effects, and kidney changes .

Exposure ScenarioPoint of DepartureUncertainty FactorReference Dose/LOCCritical Effects
Acute Dietary (females 13-49)50 mg/kg/day1000.5 mg/kg/dayIncreased incidence of rudimentary cervical rib
Acute Dietary (general population)175 mg/kg/day1001.75 mg/kg/dayFOB changes including closed eyelids, hypoactivity, ataxia
Chronic Dietary (all populations)4 mg/kg/day1000.04 mg/kg/dayIncreased incidence of chronic nephropathy in females
Incidental oral (short/intermediate)35 mg/kg/day1000.35 mg/kg/dayMultiple effects including decreased body weight, increased water consumption
Dermal (short/intermediate)Not applicable--No toxicity observed at 1,000 mg/kg/day
Inhalation (short/intermediate)35 mg/kg/day1000.35 mg/kg/dayBased on subchronic feeding/neurotoxicity study

Environmental Fate and Behavior

Dissociation and Environmental Transformation

In environmental systems, mecoprop-potassium dissociates to form the mecoprop acid and potassium ions. This dissociation is rapid and complete, meaning that the environmental fate and behavior are primarily determined by the properties of the acid form rather than the specific salt . The dissociation behavior is important for understanding how the compound behaves once released into soil, water, and other environmental compartments.

The primary routes of environmental dissipation include photodegradation in water, microbial-mediated degradation, and leaching . These processes collectively determine how long the compound persists in different environmental compartments and how it may move through ecosystems after application.

Persistence and Mobility

Environmental fate studies indicate that mecoprop-p is generally non-persistent in most environments but may show increased persistence in acidic terrestrial conditions . This pH-dependent behavior is an important consideration for risk assessments in different soil types and agricultural settings.

The compound's potential for leaching suggests moderate to high mobility in soil systems, which is relevant for assessing potential impacts on groundwater resources . This mobility is influenced by soil properties such as organic matter content, clay content, and pH, which affect the compound's sorption behavior and bioavailability.

Ecological Considerations

The environmental behavior of mecoprop-potassium has implications for non-target organisms and ecosystems. Its distribution, persistence, and transformation in different environmental compartments determine potential exposure pathways for various species. The EPA's ecological fate assessment provides a framework for understanding these dynamics in the context of ecological risk assessment .

The compound's relatively rapid degradation in most environments helps to limit long-term ecological impacts, though appropriate application practices and buffer zones may be needed to protect sensitive aquatic ecosystems due to the compound's mobility potential.

Regulatory Status and Uses

Regulatory Classification

Mecoprop-potassium is regulated as a pesticide, specifically as an herbicide, by various authorities including the U.S. Environmental Protection Agency (EPA) . It underwent reregistration evaluation as part of the EPA's program to ensure that older pesticides meet current safety standards. The EPA's Reregistration Eligibility Decision (RED) for mecoprop-p included assessment of the potassium salt form, evaluating both human health and ecological risks .

The compound is classified with EPA Pesticide Code 31503, which serves as an important regulatory identifier . This classification reflects its status as an active ingredient in registered pesticide products and provides a basis for various regulatory requirements regarding labeling, use restrictions, and safety assessments.

Agricultural and Turf Applications

Mecoprop-potassium is primarily used as a selective post-emergence herbicide for controlling broadleaf weeds. Its applications include:

  • Turf management in residential and commercial settings

  • Sports field maintenance

  • Golf course management

  • Agricultural weed control in specific crops

As a phenoxy herbicide, it works by mimicking plant growth hormones (auxins) in broadleaf weeds, causing abnormal growth patterns that ultimately lead to plant death while generally sparing grasses and cereal crops when applied at recommended rates.

Chemical and Physical Properties

Physical State and Appearance

Mecoprop-potassium typically exists as a solid crystalline material at room temperature . The physical appearance can vary depending on the specific formulation and purity, but it is generally a white to off-white crystalline powder in its pure form. This physical state influences handling requirements, formulation options, and application methods in agricultural settings.

Solubility and Stability

The potassium salt form of mecoprop has enhanced water solubility compared to the acid form, which is an important characteristic for formulation development and environmental fate considerations. The improved solubility facilitates the preparation of liquid formulations and influences the compound's behavior upon application to target areas.

In terms of stability, mecoprop-potassium is generally stable under normal storage conditions but may undergo hydrolysis in strongly acidic or alkaline environments. Photodegradation is one of the primary transformation pathways in aquatic environments, contributing to its environmental fate profile .

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